
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is a fluorinated aromatic compound that belongs to the biphenyl family. This compound features a fluorine atom and a methyl group attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid typically involves the following steps:
Biphenyl Derivative Formation: The starting material is a biphenyl derivative, which undergoes halogenation to introduce a fluorine atom at the desired position.
Methylation: The fluorinated biphenyl undergoes methylation to introduce a methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used, with reactions typically performed in aprotic solvents.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Hydroxylated biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the context of its application.
Comparación Con Compuestos Similares
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is similar to other fluorinated biphenyl compounds, but its unique combination of fluorine and methyl groups sets it apart. Some similar compounds include:
2-Fluoro-4-methylbiphenyl-3-carboxylic acid
3-Fluoro-2-methylbiphenyl-4-carboxylic acid
4-Fluoro-3-methylbiphenyl-2-carboxylic acid
These compounds share structural similarities but differ in the position of the fluorine and methyl groups, leading to variations in their chemical properties and reactivity.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-10(6-7-11(9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFCCBLVNJSMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
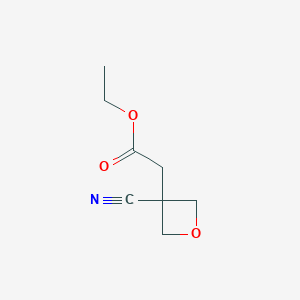
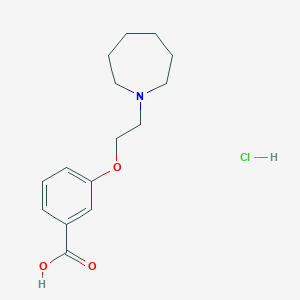
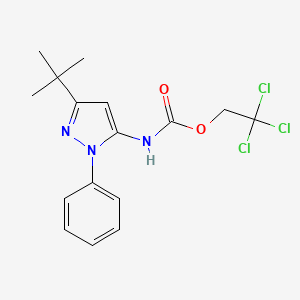
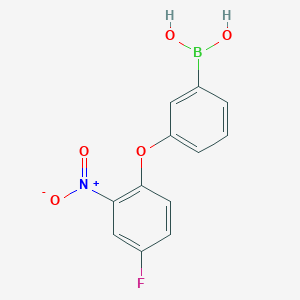

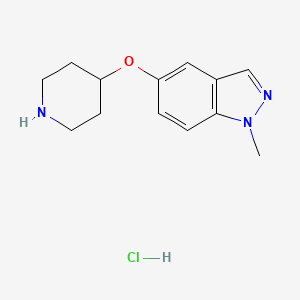

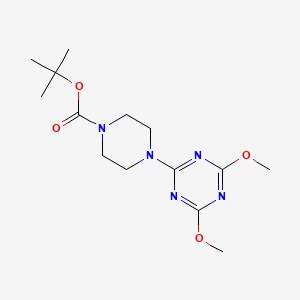
![(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine](/img/structure/B1391480.png)
![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
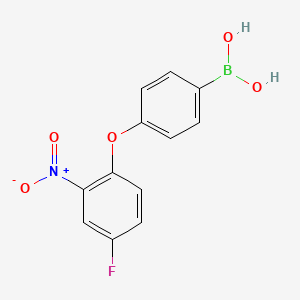

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)
